

physical and chemical properties of 1-Fluoro-2-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluoro-2-(2-nitrovinyl)benzene

Cat. No.: B1336865

[Get Quote](#)

In-Depth Technical Guide: 1-Fluoro-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-(2-nitrovinyl)benzene, a member of the fluorinated β -nitrostyrene class, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring an electron-withdrawing nitro group and a fluorine atom on the phenyl ring, imparts unique reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Fluoro-2-(2-nitrovinyl)benzene**, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance as a Michael acceptor.

Chemical and Physical Properties

1-Fluoro-2-(2-nitrovinyl)benzene, with the CAS number 399-25-7, is an organic compound with the molecular formula $C_8H_6FNO_2$ and a molecular weight of 167.14 g/mol .^{[1][2]} The systematic IUPAC name for this compound is 1-fluoro-2-[(E)-2-nitroethenyl]benzene.^[1] The presence of the nitrovinyl group and the fluorine atom significantly influences its physicochemical properties.

Calculated Physicochemical Data

A summary of the key calculated physicochemical properties of **1-Fluoro-2-(2-nitrovinyl)benzene** is presented in Table 1. These parameters are crucial for predicting its behavior in various chemical and biological systems.

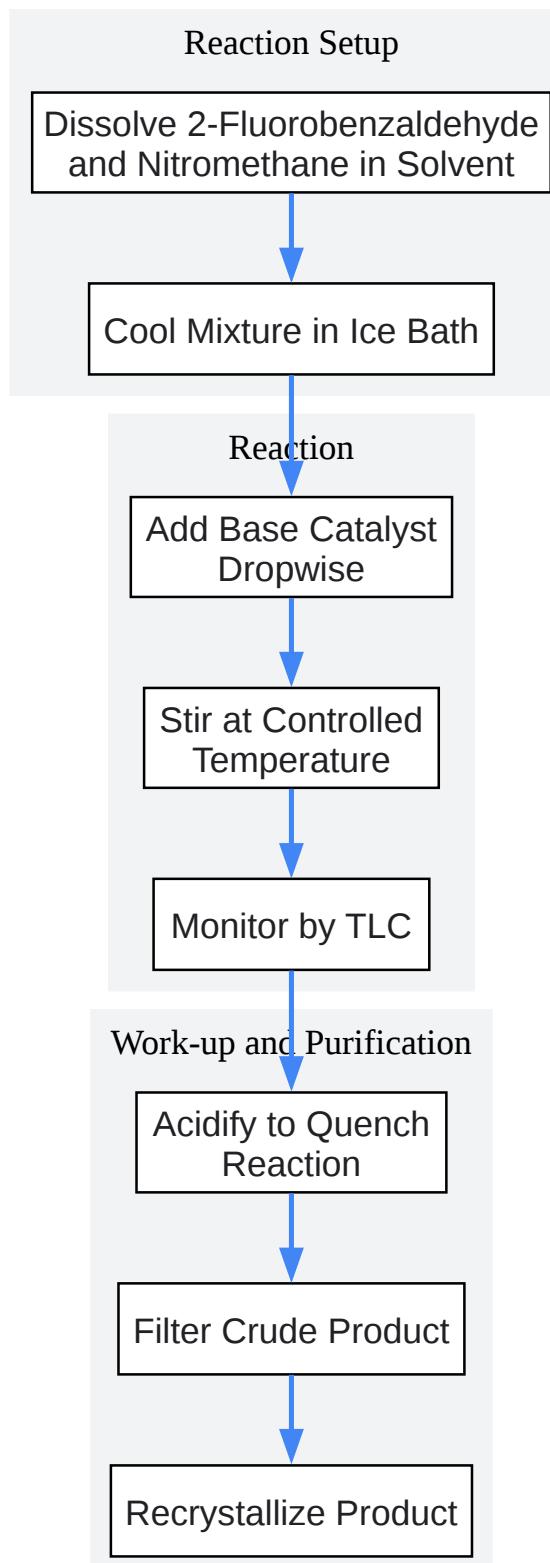
Property	Value	Reference
Molecular Formula	C ₈ H ₆ FNO ₂	[1]
Molecular Weight	167.14 g/mol	[1]
CAS Number	399-25-7	[2]
ACD/LogP	2.20	[1]
Polar Surface Area	45.82 Å ²	[1]
Density	1.276 g/cm ³	[1]
Boiling Point (at 760 mmHg)	254.5 °C	[1]
Flash Point	107.7 °C	[1]
Molar Refractivity	43.52 cm ³	[1]
#H bond acceptors	3	[1]
#H bond donors	0	[1]
#Freely Rotating Bonds	2	[1]

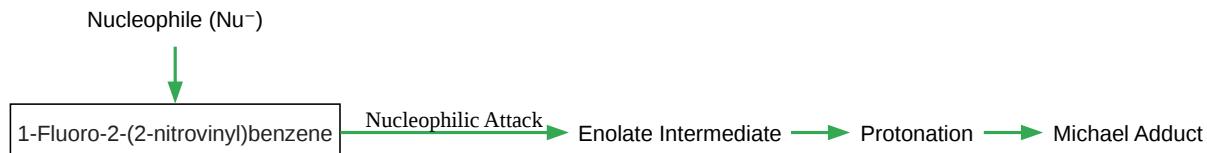
Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of **1-Fluoro-2-(2-nitrovinyl)benzene** is the Henry reaction, also known as a nitroaldol reaction.[\[3\]](#) This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this specific case, 2-fluorobenzaldehyde is reacted with nitromethane.

General Henry Reaction Protocol

While a specific protocol for the synthesis of **1-Fluoro-2-(2-nitrovinyl)benzene** is not readily available in peer-reviewed literature, a general procedure for the Henry reaction between an aromatic aldehyde and nitromethane can be adapted.


Reactants:


- 2-Fluorobenzaldehyde
- Nitromethane
- Base catalyst (e.g., potassium hydroxide, ammonium acetate)
- Solvent (e.g., ethanol, methanol)

Procedure:

- A solution of the aldehyde (1 equivalent) and nitromethane (1.5-2 equivalents) is prepared in a suitable solvent.
- The mixture is cooled in an ice bath.
- A solution of the base catalyst is added dropwise to the cooled mixture with continuous stirring.
- The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is acidified to quench the reaction and precipitate the product.
- The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Henry Reaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. 399-25-7 Cas No. | 2-Fluoro-beta-nitrostyrene | Apollo [store.apolloscientific.co.uk]
- 3. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-Fluoro-2-(2-nitrovinyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336865#physical-and-chemical-properties-of-1-fluoro-2-\(2-nitrovinyl\)benzene](https://www.benchchem.com/product/b1336865#physical-and-chemical-properties-of-1-fluoro-2-(2-nitrovinyl)benzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com